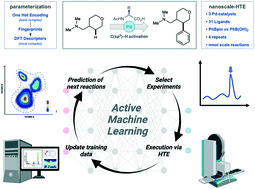The effect of chemical representation on active machine learning towards closed-loop optimization†
Reaction Chemistry & Engineering Pub Date: 2022-03-11 DOI: 10.1039/D2RE00008C
Abstract
Multivariate chemical reaction optimization involving catalytic systems is a non-trivial task due to the high number of tuneable parameters and discrete choices. Active machine learning (ML) represents a powerful strategy for automating reaction optimization. However, the translation of chemical reaction conditions into a machine-readable format requires the identification of highly informative features which accurately capture the factors which determine reaction success. Herein, we compare the efficacy of different calculated chemical descriptors for a high throughput experimentation generated dataset to determine the impact on a supervised ML model when predicting reaction yield. Then, the effect of featurization and size of the initial dataset within a closed-loop reaction optimization was examined. Finally, the balance between descriptor complexity and dataset size was considered. Ultimately, tailored descriptors did not outperform simple generic representations, however, a larger initial dataset accelerated reaction optimization.


Recommended Literature
- [1] Characterization of an antibacterial dodecapeptide from pig as a potential food preservative and its antibacterial mechanism
- [2] Enrichment of large-diameter semiconducting SWCNTs by polyfluorene extraction for high network density thin film transistors†
- [3] Hydrogen bond directed supramolecular arrays utilising hemimellitic acid: Solvent inclusion clathrates
- [4] Front cover
- [5] How one-photon can induce water splitting into hydrogen peroxide and hydrogen by aluminum porphyrins. Rationale of the thermodynamics†
- [6] A highly selective G-quadruplex-based luminescent switch-on probe for the detection of nanomolar strontium(ii) ions in sea water†
- [7] Experimental and theoretical investigations into the counter-intuitive shift in the antisymmetric ν(Si–O) vibrational modes upon deuteration of solvated silicic acid (H4SiO4)†
- [8] Front cover
- [9] Computational understanding of the structural and electronic properties of the GeS–graphene contact
- [10] Synthesis, post-synthetic modification and stability of a 2D styryl ammonium lead iodide hybrid material†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 1115-82-8
-
CAS no.: 10445-91-7









